molecular formula C20H20ClN3O2S B11350304 Ethyl 1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate

Ethyl 1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate

Cat. No.: B11350304
M. Wt: 401.9 g/mol
InChI Key: FJONRAKITIJVIF-UHFFFAOYSA-N
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Description

    Starting Materials: Thienopyrimidine intermediate.

    Reagents: 4-chlorobenzoyl chloride.

    Conditions: Friedel-Crafts acylation.

  • Formation of Piperidine Ring

      Starting Materials: Intermediate with chlorophenyl group.

      Reagents: Piperidine.

      Conditions: Nucleophilic substitution.

  • Esterification

      Starting Materials: Intermediate with piperidine ring.

      Reagents: Ethyl chloroformate.

      Conditions: Basic conditions.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of Ethyl 1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thienopyrimidine core. This can be achieved by cyclization reactions involving thiophene derivatives and appropriate reagents such as formic acid or triethyl orthoformate .

    • Formation of Thienopyrimidine Core

        Starting Materials: 3-amino-thiophene-2-carboxylate derivatives.

        Reagents: Formic acid or triethyl orthoformate.

        Conditions: Heating under reflux.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

        Conditions: Mild to moderate temperatures.

        Products: Oxidized derivatives of the thienopyrimidine core.

    • Reduction

        Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

        Conditions: Room temperature to reflux.

        Products: Reduced forms of the compound, potentially altering the piperidine ring or the chlorophenyl group.

    • Substitution

        Reagents: Various nucleophiles or electrophiles.

        Conditions: Depends on the nature of the substituent.

        Products: Substituted derivatives, which can modify the biological activity of the compound.

    Scientific Research Applications

    Ethyl 1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate has several applications in scientific research:

    • Chemistry

      • Used as a building block for synthesizing more complex molecules.
      • Studied for its unique reactivity and stability.
    • Biology

      • Investigated for its potential as a biochemical probe.
      • Used in studies involving enzyme inhibition and receptor binding.
    • Medicine

      • Explored for its potential therapeutic effects, particularly in oncology and neurology.
      • Studied for its anti-inflammatory and analgesic properties.
    • Industry

      • Potential applications in the development of new materials.
      • Used in the synthesis of specialty chemicals.

    Mechanism of Action

    The mechanism of action of Ethyl 1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases, ion channels, and G-protein coupled receptors.

    Comparison with Similar Compounds

    Similar Compounds

    • Thieno[2,3-d]pyrimidine Derivatives

      • Compounds with similar core structures but different substituents.
      • Examples: Thieno[2,3-d]pyrimidin-4-ones, Thieno[2,3-d]pyrimidin-2,4-diones.
    • Piperidine Derivatives

      • Compounds featuring the piperidine ring with various functional groups.
      • Examples: Piperidine-4-carboxylates, Piperidine-4-amides.

    Uniqueness

    Ethyl 1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate is unique due to the combination of its thienopyrimidine core, chlorophenyl group, and piperidine ring. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

    Properties

    Molecular Formula

    C20H20ClN3O2S

    Molecular Weight

    401.9 g/mol

    IUPAC Name

    ethyl 1-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate

    InChI

    InChI=1S/C20H20ClN3O2S/c1-2-26-20(25)14-7-9-24(10-8-14)18-17-16(11-27-19(17)23-12-22-18)13-3-5-15(21)6-4-13/h3-6,11-12,14H,2,7-10H2,1H3

    InChI Key

    FJONRAKITIJVIF-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl

    Origin of Product

    United States

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